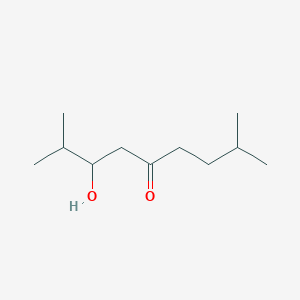
3-Hydroxy-2,8-dimethylnonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,8-dimethylnonan-5-one is an organic compound that belongs to the class of ketones It features a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,8-dimethylnonan-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,8-dimethylnonan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted ketones.
Scientific Research Applications
3-Hydroxy-2,8-dimethylnonan-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,8-dimethylnonan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and influence metabolic pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3-Hydroxy-2-methylpentan-5-one
- 2,8-Dimethylnonan-5-one
- 3-Hydroxy-2,8-dimethylundecan-5-one
Comparison: 3-Hydroxy-2,8-dimethylnonan-5-one stands out due to its unique combination of hydroxyl and carbonyl groups, which confer distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
63468-03-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-hydroxy-2,8-dimethylnonan-5-one |
InChI |
InChI=1S/C11H22O2/c1-8(2)5-6-10(12)7-11(13)9(3)4/h8-9,11,13H,5-7H2,1-4H3 |
InChI Key |
VBNXHBBVIZIRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















